rac Fenfluramine-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Fenfluramine-d5 Hydrochloride: is a deuterated form of fenfluramine, a phenethylamine derivative. It is primarily used as a reference standard in pharmaceutical research and toxicology. The compound is labeled with deuterium, which makes it useful in various analytical applications, including mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium into the fenfluramine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions: rac Fenfluramine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac Fenfluramine-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and interactions.
Industry: Applied in quality control and assurance processes in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of rac Fenfluramine-d5 Hydrochloride is similar to that of fenfluramine. It primarily acts by increasing extracellular serotonin levels, which modulates serotonergic and other neurologic receptors. This modulation affects neurotransmission and can lead to various physiological effects, including appetite suppression and seizure control.
Molecular Targets and Pathways:
Serotonin Receptors: The compound interacts with serotonin receptors to modulate neurotransmission.
Sigma-1 Receptors: It also affects sigma-1 receptors, which play a role in maintaining the balance between excitatory and inhibitory neural networks.
Vergleich Mit ähnlichen Verbindungen
rac Fenfluramine-d5 Hydrochloride can be compared with other similar compounds, such as:
Fenfluramine: The non-deuterated form of the compound, used for similar applications but without the isotopic labeling.
Norfenfluramine-D6 Hydrochloride: Another deuterated analog with slightly different isotopic labeling.
Fenfluramine D6: A similar compound with deuterium labeling, used in various research applications.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and sensitivity in mass spectrometry.
Eigenschaften
Molekularformel |
C12H17ClF3N |
---|---|
Molekulargewicht |
272.75 g/mol |
IUPAC-Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
InChI-Schlüssel |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Kanonische SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.